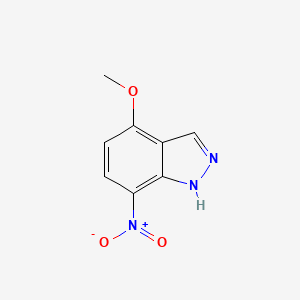

4-Methoxy-7-nitro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-nitro-1H-indazole typically involves the nitration of 4-methoxyindazole. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure regioselectivity and high yield. Another method involves the use of tert-butyl nitrite and silver nitrate as nitrating agents in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further improve yield and reduce byproducts .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-7-nitro-1H-indazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Cyclization: Various cyclization agents and catalysts depending on the desired product.

Major Products:

Reduction: 4-Methoxy-7-amino-1H-indazole.

Substitution: Derivatives with different substituents replacing the methoxy group.

Cyclization: Complex heterocyclic compounds.

Applications De Recherche Scientifique

Pharmacological Applications

4-Methoxy-7-nitro-1H-indazole has been extensively studied for its pharmacological properties, particularly as an enzyme inhibitor. Its mechanism of action includes:

- Inhibition of Nitric Oxide Synthase: This compound has been identified as an inhibitor of neuronal nitric oxide synthase, which plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes .

- Anticancer Activity: Research indicates that this compound can modulate key signaling pathways associated with cancer cell proliferation, particularly the phosphoinositide 3-kinase (PI3K) pathway. This pathway is critical for cell growth and survival, making it a target for anticancer therapies .

- Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect can be beneficial in treating conditions characterized by excessive inflammation .

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, potentially disrupting microbial cellular processes or inhibiting specific enzymes critical for bacterial survival .

Biochemical Applications

This compound has also been utilized in biochemical studies to understand its interactions with various biological targets:

- Enzyme Inhibition Studies: The compound's ability to selectively inhibit enzymes like cytochrome P450 enzymes has implications for drug metabolism and potential drug-drug interactions .

- Signal Transduction Pathways: By modulating specific signaling pathways, this compound can influence cellular responses, making it a valuable tool for studying signal transduction mechanisms in cellular biology .

Case Studies

Several studies have highlighted the biological activities and therapeutic potential of this compound:

Case Study 1: Anticancer Research

A study investigated the effects of this compound on cancer cell lines, demonstrating its ability to inhibit cell proliferation through modulation of the PI3K pathway. The results indicated significant reductions in tumor growth rates when treated with varying concentrations of the compound over time .

Case Study 2: Anti-inflammatory Models

In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 3: Antimicrobial Activity

Research evaluating the antimicrobial efficacy of this compound against specific bacterial strains showed promising results, indicating that it could serve as a lead compound for developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 4-Methoxy-7-nitro-1H-indazole involves its interaction with specific molecular targets. For example, nitroindazole derivatives are known to inhibit neuronal nitric oxide synthase, an enzyme involved in the production of nitric oxide. This inhibition can lead to various biological effects, including neuroprotection and anti-inflammatory actions .

Comparaison Avec Des Composés Similaires

7-Nitroindazole: Another nitro-substituted indazole with similar biological activities.

4-Methoxyindazole: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

1H-Indazole: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.

Uniqueness: 4-Methoxy-7-nitro-1H-indazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various research and industrial applications .

Activité Biologique

4-Methoxy-7-nitro-1H-indazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nitro group at the 7-position and a methoxy group at the 4-position of the indazole ring. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. Notably, it has been shown to inhibit nitric oxide synthase (NOS), which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in numerous physiological processes.

Inhibition of Nitric Oxide Synthase

Research indicates that 7-nitroindazole, a related compound, exhibits potent inhibition of NOS with an IC50 value of approximately 0.47 µM. This suggests that this compound may exhibit similar inhibitory effects, potentially leading to anti-inflammatory and analgesic properties without significant cardiovascular side effects .

Biological Activity

Antinociceptive Effects

Studies have demonstrated the antinociceptive effects of nitroindazoles, including this compound. In animal models, administration resulted in significant reductions in pain responses, suggesting potential applications in pain management .

Antimicrobial Properties

Recent investigations have also explored the antimicrobial activity of this compound. It has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and related compounds. Below is a summary table highlighting key findings from various research articles.

Propriétés

IUPAC Name |

4-methoxy-7-nitro-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-7-3-2-6(11(12)13)8-5(7)4-9-10-8/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCDXNBYEODREB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NNC2=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.